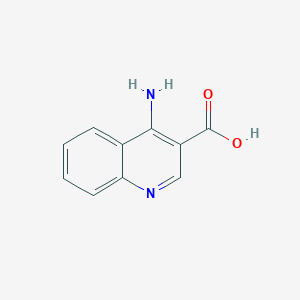

4-aminoquinoline-3-carboxylic Acid

Overview

Description

4-Aminoquinoline is a form of aminoquinoline with the amino group at the 4-position of the quinoline . It has been used as a precursor for the synthesis of its derivatives . A variety of derivatives of 4-aminoquinoline are antimalarial agents useful in treating erythrocytic plasmodial infections .

Synthesis Analysis

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .

Molecular Structure Analysis

The molecular formula of 4-aminoquinoline-3-carboxylic Acid is C10H8N2O2 . Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .

Chemical Reactions Analysis

Quinoline is a multifunctional scaffold in medicinal chemistry that forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions .

Scientific Research Applications

Medicinal Chemistry

Quinoline, which is a part of the 4-aminoquinoline-3-carboxylic Acid structure, plays a major role in the field of medicinal chemistry . It is a vital scaffold for leads in drug discovery . Quinoline and its derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Pharmaceutical Applications

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential for the synthesis of biologically and pharmaceutically active compounds . For example, a series of triazolyl esters of 2-methyl-4-phenylquinoline-3-carboxylic acid have shown significant antileishmanial activity .

Antibacterial Agents

Quinoline and quinolone derivatives have been used as antibacterial agents . They have shown high and selective activity attained through different mechanisms of action .

Antifungal Agents

Quinoline and quinolone derivatives have also been used as antifungal agents . They have shown effectiveness against various types of fungi .

Antiviral Agents

Quinoline and quinolone derivatives have been used as antiviral agents . They have shown effectiveness against various types of viruses .

Anti-parasitic Agents

Quinoline and quinolone derivatives have been used as anti-parasitic agents . They have shown effectiveness against various types of parasites .

Anti-virulence Therapy

Quinoline and quinolone derivatives have been used in anti-virulence therapy . Instead of targeting microbial viability, this alternative strategy aims to target pathogens’ virulence machinery required to cause host damage and disease .

Malaria Treatment

For several decades, the 4-aminoquinolines chloroquine (CQ) and amodiaquine (AQ) were considered the most important drugs for the control and eradication of malaria . The success of this class has been based on excellent clinical efficacy, limited host toxicity, ease of use and simple, cost-effective synthesis .

Mechanism of Action

Target of Action

The primary target of 4-aminoquinoline compounds, such as chloroquine and amodiaquine, is the Fe (II)-protoporphyrin IX in the parasite Plasmodium falciparum . This compound binds to the free heme, preventing the parasite from converting it to a less toxic form .

Mode of Action

The mode of action of 4-aminoquinoline compounds is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . The drug-heme complex is toxic and disrupts membrane function .

Biochemical Pathways

The affected biochemical pathway involves the inhibition of heme polymerase activity, leading to the accumulation of soluble heme toxic for the parasite . This disruption of the heme pathway results in the death of the parasite.

Pharmacokinetics

4-Aminoquinolines are extensively distributed in tissues and characterized by a long elimination half-life . Despite similarities in their chemical structures, these drugs show differences in their biotransformation and routes of elimination . For example, chloroquine is partly metabolized into a monodesethyl derivative and eliminated mainly by the kidney .

Result of Action

The result of the action of 4-aminoquinoline compounds is the death of the Plasmodium falciparum parasite, leading to the control and eradication of malaria .

Action Environment

The action, efficacy, and stability of 4-aminoquinoline compounds can be influenced by various environmental factors. For instance, resistance to these compounds has emerged in every region where P. falciparum is prevalent . This resistance is partly due to the fact that chloroquine-resistant parasites accumulate the drug to a lesser extent than do sensitive parasites .

Safety and Hazards

Future Directions

Quinoline and its functionalized derivatives have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name |

4-aminoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFKMJWKPVAVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470018 | |

| Record name | 4-aminoquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-aminoquinoline-3-carboxylic Acid | |

CAS RN |

68313-46-2 | |

| Record name | 4-aminoquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

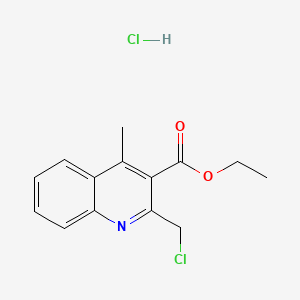

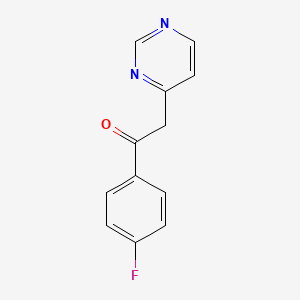

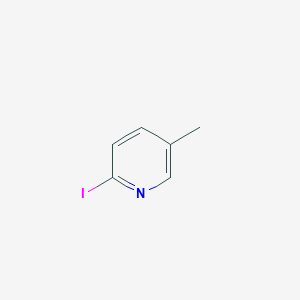

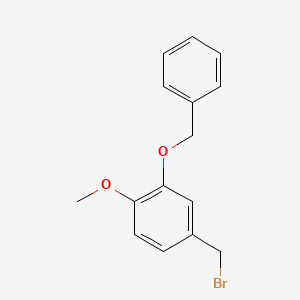

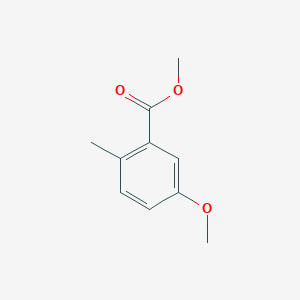

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the structure of 4-aminoquinoline-3-carboxylic acid derivatives particularly interesting for potential analgesic activity?

A1: Research suggests that incorporating specific structural features into the 4-aminoquinoline-3-carboxylic acid scaffold can lead to compounds with potential analgesic properties. For instance, the introduction of a (hetarylmethyl)amino group at the 4-position of the quinoline ring is explored as a modification strategy. [] This modification is believed to enhance the interaction with potential biological targets involved in pain pathways.

Q2: Can you provide an example of a synthetic route for these derivatives?

A2: One study highlights a method for synthesizing a variety of 4-(hetarylmethyl)amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acids. [] This approach involves reacting a 4-chloroquinoline-3-carboxylic acid derivative with various primary amines, including those incorporating heterocyclic moieties. This reaction leads to the displacement of the chlorine atom with the desired amine, resulting in the formation of the target 4-aminoquinoline-3-carboxylic acid derivatives.

Q3: Beyond analgesia, are there other potential applications for 4-aminoquinoline-3-carboxylic acid derivatives?

A3: Research indicates that certain derivatives of 4-aminoquinoline-3-carboxylic acid exhibit the ability to enhance sweet taste perception. [] Specifically, modifications at the 3-carboxylic acid group and the introduction of various substituents on the quinoline ring are crucial for this activity. These findings highlight the potential of these compounds as sweet taste modifiers in food or pharmaceutical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)